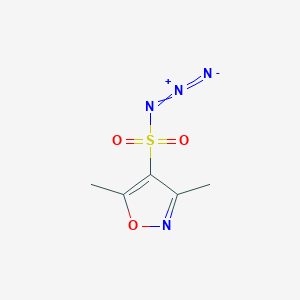

3-Fluoro-4-methyl-N-(2,2,2-trifluoroethyl)benzamide

カタログ番号:

B2714430

CAS番号:

2181628-55-5

分子量:

235.182

InChIキー:

SAMWIAQZHRPUEI-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds involves the use of sodium hydride in tetrahydrofuran (THF). For example, in the synthesis of 3-aminobenzenethiol, sodium hydride was added to a solution of the compound in THF and stirred at 0 °C .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the addition of sodium hydride at low temperatures .科学的研究の応用

Synthesis and Catalysis :

- Wang, Mei, and Yu (2009) reported a Pd(OTf)(2) x 2 H(2)O-catalyzed ortho-fluorination of triflamide-protected benzylamines, highlighting the importance of N-fluoro-2,4,6-trimethylpyridinium triflate as the F(+) source and NMP as a promoter. This fluorination protocol is broadly applicable in medicinal chemistry and synthesis (Wang, Mei, & Yu, 2009).

Antimicrobial Activity :

- Carmellino, Pagani, Pregnolato, Terreni, and Pastoni (1994) prepared fluoro and trifluoromethyl derivatives of 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides) and found several compounds highly active against fungi and Gram-positive microorganisms (Carmellino et al., 1994).

Antitumor Activity :

- Saito, Yamashita, Mariko, Nosaka, Tsuchiya, Ando, Suzuki, Tsuruo, and Nakanishi (1999) investigated synthetic benzamide derivatives for their ability to inhibit histone deacetylase (HDA), finding that MS-27-275, a benzamide derivative, showed marked in vivo antitumor activity against human tumors (Saito et al., 1999).

Synthesis of Pharmaceutical Compounds :

- Phipps, Hiramatsu, and Toste (2012) used a BINOL-derived phosphate as a chiral anionic phase-transfer catalyst for the enantioselective fluorination of enamides, leading to the synthesis of α-(fluoro)benzoylimines. These compounds are valuable in pharmaceutical synthesis (Phipps, Hiramatsu, & Toste, 2012).

Antipathogenic Activity :

- Limban, Marutescu, and Chifiriuc (2011) synthesized acylthioureas and found that derivatives with fluorine atoms exhibited significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011).

Mechanistic Studies in Organic Chemistry :

- Yan, Zhou, Xue, and Cheng (2016) explored the mechanism of fluorocyclization of o-styryl benzamide, revealing insights valuable for the development of new reactions based on hypervalent fluoroiodane reagents (Yan, Zhou, Xue, & Cheng, 2016).

Palladium-Catalyzed Arylations :

- Laidaoui, He, Abed, Soulé, and Doucet (2016) studied the regioselectivity of palladium-catalyzed direct arylations of (poly)fluoro-substituted tertiary benzamides, demonstrating fluoro substituents as better directing groups than amides (Laidaoui, He, Abed, Soulé, & Doucet, 2016).

Synthesis of Fluorinated Heterocycles :

- Wu, Zhang, Gao, Qi, Zhou, Ji, Liu, Chen, Li, and Wang (2017) reported the synthesis of various fluorinated heterocycles via rhodium(III)-catalyzed C-H activation, highlighting their importance in pharmaceutical and agrochemical industries (Wu et al., 2017).

特性

IUPAC Name |

3-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F4NO/c1-6-2-3-7(4-8(6)11)9(16)15-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAMWIAQZHRPUEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F4NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

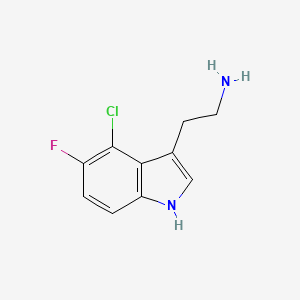

2-(4-Chloro-5-fluoro-1H-indol-3-yl)ethanamine

Cat. No.: B2714347

CAS No.: 128202-75-5

2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[...

Cat. No.: B2714348

CAS No.: 902937-93-3

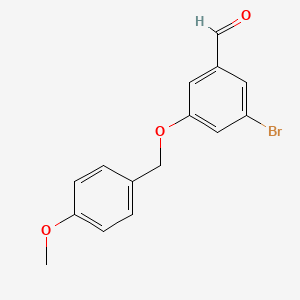

3-Bromo-5-((4-methoxybenzyl)oxy)benzaldehyde

Cat. No.: B2714350

CAS No.: 1068604-40-9

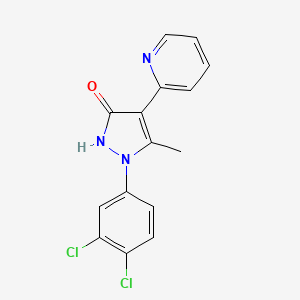

1-(3,4-dichlorophenyl)-5-methyl-4-(2-pyridinyl)-1H-pyra...

Cat. No.: B2714352

CAS No.: 956755-31-0

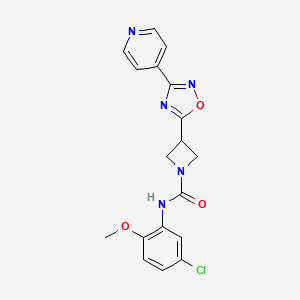

![2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2714348.png)

![1-(2-Chloro-6-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2714353.png)

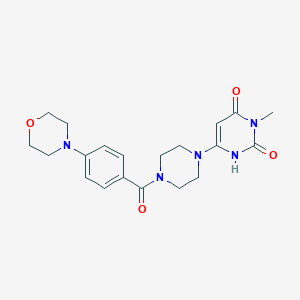

![(4-Methoxyphenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2714360.png)

![7-((4-methoxyphenyl)sulfonyl)-6-(methylthio)-2-(p-tolyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B2714362.png)

![3-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione](/img/structure/B2714368.png)

![Ethyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2714369.png)